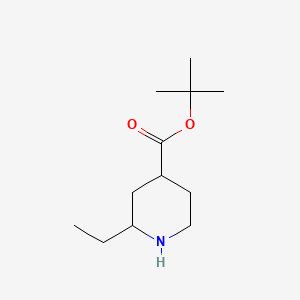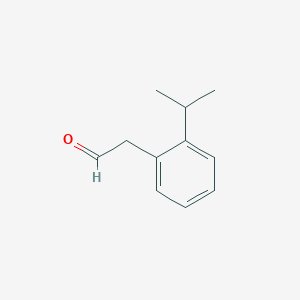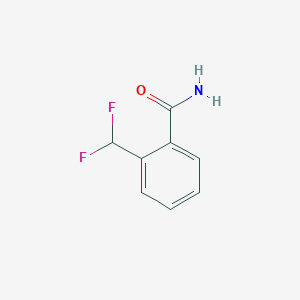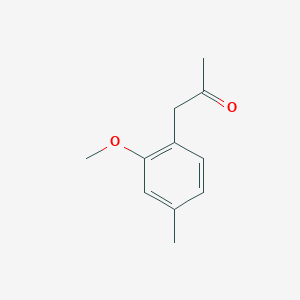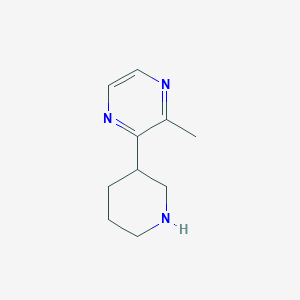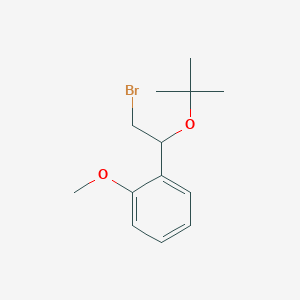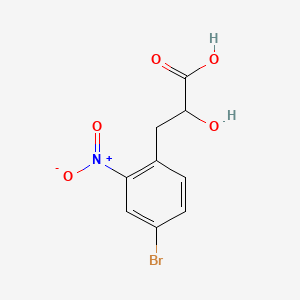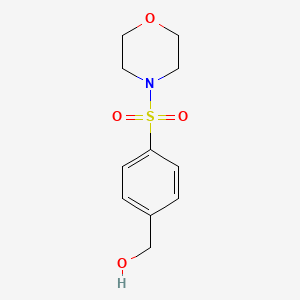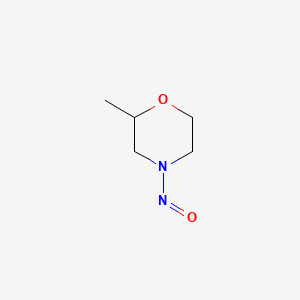
Nitroso-2-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroso-2-methylmorpholine is a chemical compound characterized by the presence of a nitroso group attached to a morpholine ring with a methyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-2-methylmorpholine typically involves the nitrosation of 2-methylmorpholine. This can be achieved by reacting 2-methylmorpholine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso compound and to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Nitroso-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation are common.
Substitution: Nucleophiles such as amines or thiols can react with the nitroso group under mild conditions.
Major Products:
Oxidation: Nitro-2-methylmorpholine.
Reduction: 2-methylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nitroso-2-methylmorpholine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Nitroso-2-methylmorpholine involves its interaction with cellular macromolecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. This interaction can result in the formation of DNA adducts, which are critical in understanding the compound’s potential carcinogenicity and mutagenicity .
Comparación Con Compuestos Similares
Nitrosomorpholine: Similar structure but without the methyl substitution.
Nitroso-2-ethylmorpholine: Similar structure with an ethyl substitution instead of a methyl group.
Nitrosopiperidine: A related compound with a piperidine ring instead of a morpholine ring.
Uniqueness: Nitroso-2-methylmorpholine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from other nitroso compounds .
Propiedades
Número CAS |
92071-38-0 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
2-methyl-4-nitrosomorpholine |
InChI |
InChI=1S/C5H10N2O2/c1-5-4-7(6-8)2-3-9-5/h5H,2-4H2,1H3 |
Clave InChI |
UIBWFARCELCCAF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



